1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol
Overview
Description
1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . This compound features a cyclopentane ring substituted with a hydroxyl group and an oxirane (epoxide) ring attached via a methylene bridge. It is known for its reactivity due to the presence of the strained oxirane ring, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol can be synthesized through several methods. One common approach involves the epoxidation of allylic alcohols. For instance, cyclopent-2-en-1-ol can be treated with a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired epoxide .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as titanium silicalite-1 (TS-1) can be employed to facilitate the epoxidation reaction, providing a scalable and environmentally friendly method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxirane ring can be reduced to a diol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a catalyst.
Major Products Formed:
Oxidation: Cyclopentanone or cyclopentanoic acid.
Reduction: 1,2-Cyclopentanediol.
Substitution: Various substituted cyclopentanol derivatives.
Scientific Research Applications
1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: It is used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol primarily involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
1-[(Oxiran-2-yl)methyl]cyclohexan-1-ol: Similar structure but with a cyclohexane ring.
1-[(Oxiran-2-yl)methyl]cyclobutan-1-ol: Similar structure but with a cyclobutane ring.
1-[(Oxiran-2-yl)methyl]cyclopropan-1-ol: Similar structure but with a cyclopropane ring.
Uniqueness: 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol is unique due to its balance of ring strain and stability, making it a versatile intermediate in organic synthesis. The cyclopentane ring provides a moderate level of ring strain compared to cyclopropane and cyclobutane, allowing for controlled reactivity and selectivity in chemical reactions .
Properties
IUPAC Name |
1-(oxiran-2-ylmethyl)cyclopentan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8(3-1-2-4-8)5-7-6-10-7/h7,9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEUWFBDCPGCTJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC2CO2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60511066 | |
Record name | 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36399-23-2 | |
Record name | 1-[(Oxiran-2-yl)methyl]cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60511066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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